N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Overview
Description
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is a chemical compound with the CAS Number: 13935-80-3 . It has a molecular weight of 175.23 . The IUPAC name for this compound is N-(2,3-dihydro-1H-inden-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is 1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) . The canonical SMILES structure is CC(=O)NC1CC2=CC=CC=C2C1 .Physical And Chemical Properties Analysis
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA value of 1.6 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.1 Ų . The compound has a complexity of 188 .Scientific Research Applications
Anti-Cancer Activity
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to have potent inhibitory activity against certain types of cancer cells. For instance, it has been shown to inhibit the growth of neuroglioma cells , a type of aggressive cancer in the central nervous system . The compound induces apoptosis (programmed cell death), thereby inhibiting the proliferation of these cells .
Anti-Melanoma Activity
The compound has also been found to have inhibitory activity against melanoma cell proliferation . This is achieved through the induction of apoptosis, which is a process that eliminates cancerous cells .
Anti-Colon Cancer Activity
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway . It has been suggested that this compound could be developed as a potential antitumor drug against colon cancer .
Cell Cycle Regulation
The compound has been found to affect the cell cycle , which is one of the major regulatory mechanisms of cell proliferation . By controlling the cell cycle, the compound can potentially treat diseases characterized by uncontrolled cell growth .
Apoptosis Induction
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to induce apoptosis , a process of programmed cell death . This is a crucial mechanism in the treatment of cancer, as it leads to the elimination of cancerous cells .
Potential Anti-HIV Activity
While not directly related to “N-(2,3-Dihydro-1H-inden-2-yl)acetamide”, it’s worth noting that certain indole derivatives (a class of compounds to which “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” belongs) have been reported to have potential anti-HIV activity . This suggests that “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” and similar compounds could potentially be explored for their anti-HIV properties.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOEYUWFJGVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498854 | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
CAS RN |
13935-80-3 | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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